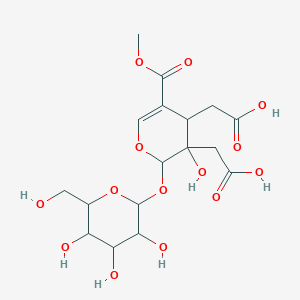
Ácido nuezhenídico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido nuezhenídico es un compuesto natural que se aísla de los frutos de Ligustrum lucidum, comúnmente conocido como ligustro brillante. Pertenece a la clase de los iridoides, que son conocidos por sus diversas actividades biológicas. El ácido nuezhenídico ha llamado la atención por sus posibles propiedades terapéuticas, que incluyen efectos antivirales, antiinflamatorios y antioxidantes .
Aplicaciones Científicas De Investigación
Química: Sirve como precursor para sintetizar otros compuestos bioactivos.
Biología: El ácido nuezhenídico exhibe actividad antiviral, particularmente contra el virus de la influenza A.
Safety and Hazards
Direcciones Futuras
A study has shown that Nuezhenidic acid has protective effects on diabetic nephropathy rats . The pharmacokinetic parameters and kidney distribution showed that wine-steaming could affect the absorption and distribution of Nuezhenidic acid . This suggests potential future directions for research into the therapeutic applications of Nuezhenidic acid.
Mecanismo De Acción
El ácido nuezhenídico ejerce sus efectos a través de múltiples objetivos y vías moleculares. Se ha demostrado que inhibe la replicación del virus de la influenza A al interferir con los procesos de entrada y replicación viral. Además, exhibe efectos antiinflamatorios al modular la producción de citocinas proinflamatorias como la interleucina-1, el factor de necrosis tumoral alfa y la interleucina-6 . El compuesto también mejora las defensas antioxidantes al regular positivamente la expresión de enzimas antioxidantes .
Análisis Bioquímico
Biochemical Properties
Nuezhenidic acid plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. It has been shown to inhibit the activity of influenza A virus, suggesting its potential as an antiviral agent . The compound interacts with viral proteins, disrupting their function and preventing the replication of the virus. Additionally, nuezhenidic acid exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cells . This interaction with reactive oxygen species helps protect cells from damage and supports cellular health.
Cellular Effects
Nuezhenidic acid influences various types of cells and cellular processes. In immune cells, it has been observed to modulate the production of cytokines, thereby regulating the immune response . This modulation can help in reducing inflammation and promoting a balanced immune reaction. In epithelial cells, nuezhenidic acid has been found to enhance cell proliferation and wound healing, indicating its potential in tissue repair and regeneration . Furthermore, the compound affects cell signaling pathways, such as the NF-κB pathway, which is involved in inflammation and immune responses .
Molecular Mechanism
The molecular mechanism of nuezhenidic acid involves its binding interactions with biomolecules and its effects on gene expression. Nuezhenidic acid binds to viral proteins, inhibiting their function and preventing viral replication . It also interacts with cellular enzymes, such as antioxidant enzymes, enhancing their activity and promoting the detoxification of reactive oxygen species . Additionally, nuezhenidic acid influences gene expression by modulating transcription factors involved in inflammation and immune responses, leading to a reduction in pro-inflammatory cytokine production .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of nuezhenidic acid have been observed to change over time. The compound exhibits stability under controlled conditions, maintaining its bioactivity for extended periods . It is susceptible to degradation when exposed to light and moisture, necessitating proper storage conditions . Long-term studies have shown that nuezhenidic acid can have sustained effects on cellular function, including prolonged antioxidant activity and continued modulation of immune responses . These findings highlight the importance of considering temporal factors in experimental designs involving nuezhenidic acid.
Dosage Effects in Animal Models
The effects of nuezhenidic acid vary with different dosages in animal models. At low to moderate doses, the compound has been found to exhibit therapeutic effects, such as reducing inflammation and enhancing immune function . At high doses, nuezhenidic acid may induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects underscore the need for careful dosage optimization in preclinical and clinical studies to ensure the safety and efficacy of nuezhenidic acid.
Metabolic Pathways
Nuezhenidic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes phase I and phase II biotransformation reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation and conjugation of nuezhenidic acid, facilitating its excretion from the body . The compound’s metabolism can influence metabolic flux and alter the levels of metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, nuezhenidic acid is transported and distributed through specific transporters and binding proteins. It is known to interact with membrane transporters, facilitating its uptake into cells . Once inside the cells, nuezhenidic acid can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects . The distribution of nuezhenidic acid within tissues can vary, with higher concentrations observed in organs involved in metabolism and detoxification, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of nuezhenidic acid is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and proteins involved in cellular metabolism . Additionally, nuezhenidic acid can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals . This localization allows nuezhenidic acid to modulate mitochondrial function and enhance cellular energy production .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La preparación del ácido nuezhenídico generalmente implica la extracción de los frutos secos y molidos de Ligustrum lucidum. El proceso incluye la extracción por reflujo o la extracción por enfriamiento utilizando etanol acuoso. La solución de extracción se somete luego a adsorción utilizando resina de adsorción macroporosa, seguida de elución con etanol acuoso. El eluato se purifica luego utilizando columnas cromatográficas para obtener ácido nuezhenídico con alto rendimiento y pureza .
Métodos de Producción Industrial
La producción industrial del ácido nuezhenídico sigue un proceso de extracción y purificación similar. El método está diseñado para ser simple, rápido y adecuado para la producción en masa. Evita el uso de disolventes orgánicos tóxicos, lo que lo hace seguro y ecológico .
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido nuezhenídico se somete a diversas reacciones químicas, que incluyen:
Oxidación: Se puede oxidar para formar diferentes derivados.
Reducción: Las reacciones de reducción pueden modificar sus grupos funcionales.
Sustitución: El ácido nuezhenídico puede participar en reacciones de sustitución, donde los grupos funcionales se sustituyen por otros.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de litio y aluminio.
Sustitución: Los reactivos como los halógenos y los agentes alquilantes se emplean en reacciones de sustitución.
Productos Principales Formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos del ácido nuezhenídico, que pueden exhibir diferentes actividades biológicas .
Comparación Con Compuestos Similares
El ácido nuezhenídico es único entre los iridoides debido a sus actividades biológicas específicas. Compuestos similares incluyen:
Specnuezhenide: Otro iridoide de Ligustrum lucidum con propiedades antivirales similares.
Nuezhenoside G13: Conocido por sus efectos antioxidantes y antiinflamatorios.
Secoxyloganin: Exhibe actividades farmacológicas similares pero difiere en su estructura química.
El ácido nuezhenídico se destaca por su amplio espectro de actividades biológicas y sus posibles aplicaciones terapéuticas, lo que lo convierte en un compuesto valioso para futuras investigaciones y desarrollo.
Propiedades
IUPAC Name |
2-[3-(carboxymethyl)-3-hydroxy-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydropyran-4-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O14/c1-28-14(26)6-5-29-16(17(27,3-10(21)22)7(6)2-9(19)20)31-15-13(25)12(24)11(23)8(4-18)30-15/h5,7-8,11-13,15-16,18,23-25,27H,2-4H2,1H3,(H,19,20)(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGRZULFRVWCUPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(C(C1CC(=O)O)(CC(=O)O)O)OC2C(C(C(C(O2)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does wine-steaming affect the concentration of nuezhenidic acid in Ligustri Lucidi Fructus?
A1: Wine-steaming leads to a marked increase in nuezhenidic acid concentration in Ligustri Lucidi Fructus. This increase occurs gradually over time, reaching a steady state after 24 hours of steaming. [] This suggests that the steaming process might break down other compounds in the fruit, leading to the formation of nuezhenidic acid.
Q2: Does wine-steaming influence the pharmacokinetics of nuezhenidic acid?
A2: Yes, research indicates that wine-steaming significantly increases both the AUC0-24 (area under the concentration-time curve) and Cmax (peak plasma concentration) of nuezhenidic acid after oral administration in rats. [] This suggests that wine-processing enhances the absorption and bioavailability of nuezhenidic acid.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
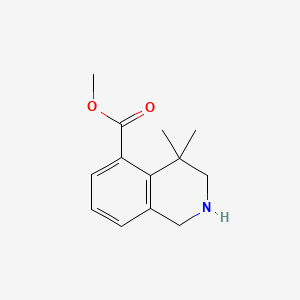
![2-Chloro-4-[3-(trifluoromethyl)phenyl]benzonitrile](/img/structure/B598797.png)
![6-((Benzyloxy)carbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B598799.png)

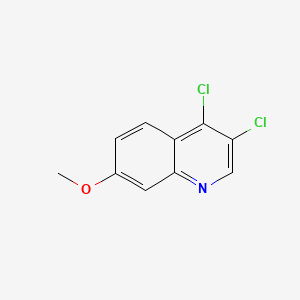
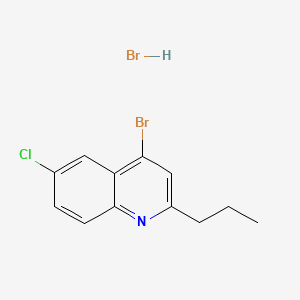
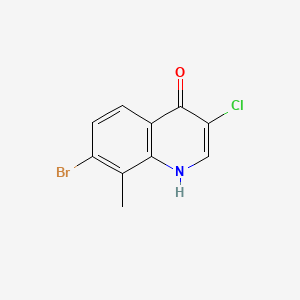

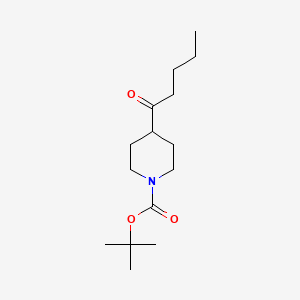
![Ethyl 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B598810.png)
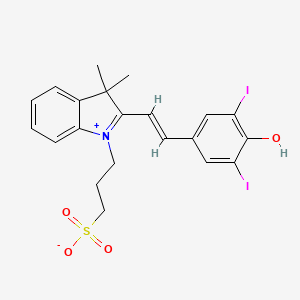
![7-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B598813.png)
![Thiazolo[5,4-b]pyridin-2-ylmethanamine](/img/structure/B598814.png)

